molecular formula C11H10ClN3O3 B2692252 N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide CAS No. 638991-67-0

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide

Cat. No.: B2692252
CAS No.: 638991-67-0
M. Wt: 267.67
InChI Key: XRQVMGXCAQSQFG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide (CAS 638991-67-0) is a chemical compound with the molecular formula C11H10ClN3O3 and a molecular weight of 267.67 g/mol. This acetamide derivative features a 2,5-dioxoimidazolidin moiety and is part of a class of compounds investigated for its potential as an inhibitor of metalloproteinases, specifically macrophage metalloelastase (MMP12). The inhibition of MMP12 is a recognized therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma . The compound's mechanism of action is attributed to its interaction with the enzymatic site of MMP12, potentially modulating the enzyme's activity in the breakdown of extracellular matrix components. This action makes it a valuable tool compound for researchers studying the pathophysiology of respiratory diseases and the role of metalloproteinases in inflammatory processes . Its topological polar surface area of 78.5 Ų and computed molecular properties suggest characteristics relevant for pharmaceutical research . Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O3/c12-7-1-3-8(4-2-7)14-9(16)6-15-10(17)5-13-11(15)18/h1-4H,5-6H2,(H,13,18)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQVMGXCAQSQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide typically involves the reaction of 4-chloroaniline with a suitable imidazolidinone precursor. One common method is the condensation reaction between 4-chloroaniline and glyoxal in the presence of an acid catalyst to form the imidazolidinone ring. The reaction conditions often include:

  • Temperature: 60-80°C
  • Solvent: Ethanol or methanol
  • Catalyst: Hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The target compound’s imidazolidin-2,5-dione differs from analogues with pyridine (e.g., compound 2), thienopyridine (compound 3), or imidazothiazole (compound 5f) cores. These variations influence electronic properties and binding affinities.
  • Substituent Effects : The 4-chlorophenyl group is a common feature in all listed analogues, suggesting its critical role in bioactivity. However, additional substituents (e.g., styryl groups in compound 2 or naphthalene in 6m) enhance π-π stacking or hydrophobic interactions .
  • Synthetic Yields : Imidazothiazole derivatives (e.g., 5f) show moderate yields (72–81%), while triazole derivatives (e.g., 6m) require optimized 1,3-dipolar cycloaddition conditions .

Table 2: Insecticidal and Agrochemical Activities

Compound Name Target Organism Activity vs. Standard Mechanism Insights Reference
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Aphis craccivora (aphid) >2× potency vs. acetamiprid Disruption of nicotinic acetylcholine receptors
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) Aphis craccivora (aphid) >2× potency vs. acetamiprid Enhanced membrane permeability
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) Plant auxin receptors Agonist activity comparable to 2,4-D Binding to TIR1 auxin receptor

Key Observations :

  • Insecticidal Potency: Pyridine-thioether and thienopyridine derivatives (compounds 2 and 3) outperform acetamiprid, a commercial neonicotinoid, likely due to their extended π-conjugated systems enhancing target binding .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data for Selected Analogues

Compound Name IR Peaks (cm⁻¹) HRMS (m/z) Reference
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide (6m) 3291 (–NH), 1678 (C=O), 785 (–C–Cl) [M + H]⁺: 393.1112 (calc. 393.1118)
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) Not reported MS (Q-TOF) m/z matches theoretical

Key Observations :

  • IR Signatures : The C=O stretch (~1678 cm⁻¹) and –NH vibrations (~3291 cm⁻¹) are consistent across acetamide derivatives, confirming the presence of the amide bond .
  • Mass Spectrometry : High-resolution MS data for compound 6m validate its molecular formula (C₂₁H₁₈ClN₄O₂), a critical step in quality control for analogues like the target compound .

Biological Activity

N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide, with the CAS number 638991-67-0, is a compound belonging to the class of imidazolidinones. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C11H10ClN3O3. Its structure includes a 4-chlorophenyl group attached to an imidazolidinone ring, which contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroaniline with an appropriate imidazolidinone precursor. A common method is the condensation reaction with glyoxal in the presence of an acid catalyst, under conditions such as:

  • Temperature: 60-80°C
  • Solvent: Ethanol or methanol
  • Catalyst: Hydrochloric acid or sulfuric acid

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, in vitro tests demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, research has shown that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in certain cancer cell lines.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival. This interaction may lead to the modulation of signaling pathways critical for cancer cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(4-bromophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamideStructureModerate antimicrobial activity
N-(4-methylphenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamideStructureLower anticancer efficacy compared to the chlorinated derivative

The presence of the chlorine atom in this compound enhances its lipophilicity and ability to penetrate biological membranes, potentially increasing its effectiveness as a therapeutic agent.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Case Study on Cancer Cell Lines : In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide, and how can reaction conditions be optimized for purity?

  • Methodology : A typical approach involves coupling 4-chloroaniline with activated imidazolidinone intermediates. For example, a similar acetamide synthesis ( ) used reflux conditions in glacial acetic acid with stoichiometric coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). TLC monitoring and recrystallization in ethanol are critical for purity. Adjusting solvent polarity (e.g., dichloromethane vs. acetic acid) and reaction time (2–3 hours) can optimize yields .
  • Validation : Elemental analysis (C, H, N) and spectral techniques (¹H/¹³C NMR, IR) confirm structural integrity. For instance, IR bands at ~1700 cm⁻¹ verify the presence of carbonyl groups in the imidazolidinone ring .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Spectral Analysis : ¹H NMR detects aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and imidazolidinone NH protons (δ 8.5–9.0 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 283.04 [M+H]⁺) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles, with typical C=O distances of ~1.22 Å and C–N bonds of ~1.38 Å .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Anthelmintic Assays : Use Pheretima posthuma (earthworm models) to test paralysis and mortality rates at 50–100 µg/mL concentrations, comparing to albendazole as a reference ( ).
  • Antimicrobial Screening : Employ agar diffusion against S. aureus and E. coli, noting zones of inhibition ≥10 mm as significant .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodology : X-ray studies (e.g., using SHELXL) reveal intermolecular interactions. For example, hydrogen bonds (N–H⋯O, C–H⋯O) form centrosymmetric dimers (R₂²(10) motifs), stabilizing the lattice ( ). Dihedral angles between the 4-chlorophenyl and imidazolidinone rings (~6–80°) indicate steric hindrance, affecting solubility and melting points .

Q. What computational strategies can elucidate structure-activity relationships (SAR) for optimizing bioactivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with C. elegans tubulin (PDB: 1JFF). The imidazolidinone carbonyl may hydrogen bond to β-tubulin Glu198, mimicking benzimidazole drugs ( ).
  • QSAR Modeling : Correlate Hammett σ values of substituents (e.g., Cl, NO₂) with anthelmintic IC₅₀ values. Meta-chloro groups often enhance activity due to increased lipophilicity (logP ~2.5) .

Q. How can isotopic labeling (e.g., ¹⁵N/¹³C) track metabolic pathways in in vitro models?

  • Methodology : Synthesize ¹⁵N-labeled imidazolidinone via K¹⁵NO₃ in the cyclization step. Incubate with rat liver microsomes and analyze metabolites using LC-MS/MS. Detection of ¹³C-acetamide fragments (m/z 89→44) indicates hydrolytic degradation .

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